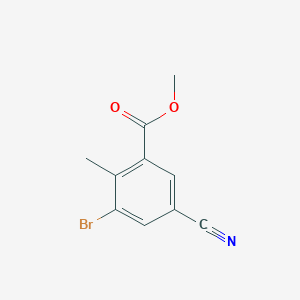

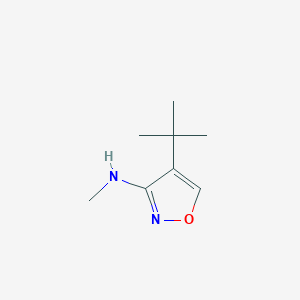

![molecular formula C7H16N2O2 B1414675 Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate CAS No. 1020932-71-1](/img/structure/B1414675.png)

Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate

Vue d'ensemble

Description

“Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate” is a chemical compound . It is related to “2-Dimethylaminoethyl acrylate”, an unsaturated carboxylic acid ester having a tertiary amino group .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code1S/C7H16N2O2/c1-9(2)5-4-8-6-7(10)11-3/h8H,4-6H2,1-3H3 . Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 160.22 . It is a liquid at room temperature .Applications De Recherche Scientifique

Synthesis and Complex Formation

Synthesis of Tetrazolato Complexes : Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate is involved in the synthesis of mono- and bis-tetrazolato complexes of metals like Ni(II), Pt(II), and Cu(II). The process includes reactions with aminoiminophenols and leads to the formation of complexes with 5-(2-pyridyl)tetrazolato ligands. These complexes are characterized for their structural properties through IR, NMR spectroscopies, elemental analyses, and X-ray diffraction analyses. The unique structural arrangements of these complexes, including 1D chains and 3D frameworks, are attributed to extensive hydrogen bonding (Mukhopadhyay et al., 2009).

Chemical Transformations

Transformation into Pyrimidine-8-Carboxylates : The compound undergoes transformation processes to form various intermediates, leading to the synthesis of substituted 2-amino-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylates. These transformations highlight the compound's reactivity and its potential in synthesizing complex molecular structures (Zupančič et al., 2009).

Biological Properties

Antibacterial and Anticholinergic Activities : Studies have demonstrated the high antibacterial activity of methyliodides of aminoalkyl esters derived from the compound. Some of these derivatives also exhibit pronounced peripheral n-cholinolytic activity, suggesting their potential in therapeutic applications (Isakhanyan et al., 2013).

Metallophthalocyanines Synthesis

Formation of Metallophthalocyanines : The compound is utilized in synthesizing novel, symmetrical, tetrasubstituted metallophthalocyanines (cobalt, zinc, and copper), bearing ethoxy units. These phthalocyanines have significant relevance in material science due to their electronic properties and stability (Zengin et al., 2014).

Crystal Packing and Formation

Influence on Crystal Packing : The compound's derivatives are involved in crystal packing studies, showing how the presence of certain groups (like a methyl group) can influence the packing behavior and the formation of optically pure crystals or racemates. Such studies are crucial in understanding molecular interactions and crystallization processes (Biswas et al., 2012).

Safety and Hazards

“Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate” is classified as Acute Tox. 3 Oral 6.1D - Non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects . It is harmful if swallowed, fatal if inhaled, causes skin irritation, and may cause an allergic skin reaction .

Mécanisme D'action

Target of Action

This compound is a unique chemical and its specific targets may vary depending on the context of its use .

Mode of Action

It’s known that the molecule contains adimethylamino group and an acrylate ester group . These functional groups can participate in various chemical reactions. For instance, the dimethylamino group can act as a base and form salts with acids , while the acrylate ester group can undergo hydrolysis, transesterification, and a series of addition and polymerization reactions .

Biochemical Pathways

It’s worth noting that the compound can undergo copolymerization with other monomers , which could potentially influence various biochemical pathways depending on the context.

Result of Action

Given its chemical structure and reactivity, it could potentially interact with various biological targets and exert diverse effects .

Action Environment

The action, efficacy, and stability of Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate can be influenced by various environmental factors. For instance, its reactivity might be affected by the pH of the environment . Additionally, factors like temperature and presence of other chemicals can also impact its stability and reactivity .

Propriétés

IUPAC Name |

methyl 2-[2-(dimethylamino)ethylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-9(2)5-4-8-6-7(10)11-3/h8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYNQGOAGVDAPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

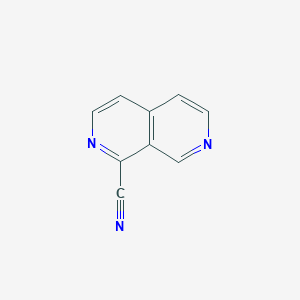

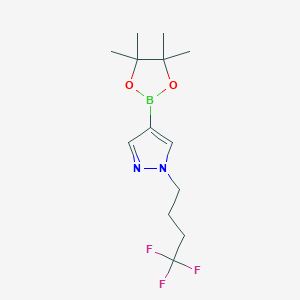

![Benzamide, 4-bromo-3-(methoxy-d3)-N-[4-(trifluoromethyl)-2-pyridinyl]](/img/structure/B1414592.png)

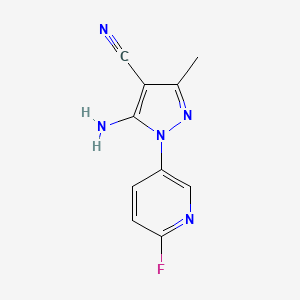

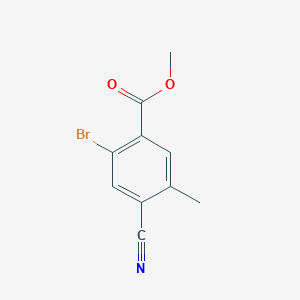

![4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid](/img/structure/B1414597.png)

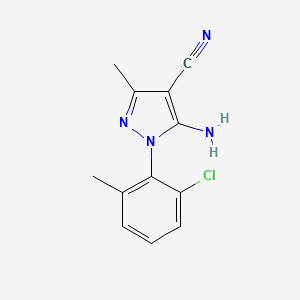

![[1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanol](/img/structure/B1414613.png)